Darapladib-impurity

Description

Properties

IUPAC Name |

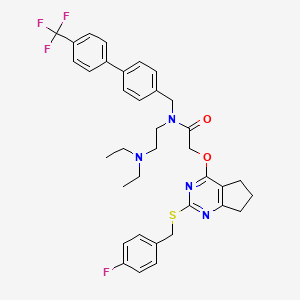

N-[2-(diethylamino)ethyl]-2-[[2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]oxy]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38F4N4O2S/c1-3-43(4-2)20-21-44(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-46-34-31-6-5-7-32(31)41-35(42-34)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELIVYXNVITYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)COC3=NC(=NC4=C3CCC4)SCC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38F4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Darapladib Impurity Profile and Characterization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurity profile of darapladib, a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The document details the known and potential impurities, their origins, and the analytical methodologies for their identification, characterization, and quantification. This guide is intended to be a valuable resource for professionals involved in the research, development, and quality control of darapladib.

Introduction to Darapladib and its Mechanism of Action

Darapladib is an investigational drug developed for the treatment of atherosclerosis. It selectively inhibits Lp-PLA2, an enzyme implicated in the progression of atherosclerotic plaques. Lp-PLA2, primarily associated with low-density lipoprotein (LDL) particles, hydrolyzes oxidized phospholipids within the arterial wall, leading to the generation of pro-inflammatory mediators such as lysophosphatidylcholine (LPC) and oxidized non-esterified fatty acids. These molecules contribute to vascular inflammation, endothelial dysfunction, and the formation of unstable plaques. By inhibiting Lp-PLA2, darapladib aims to reduce vascular inflammation and stabilize atherosclerotic lesions.

Signaling Pathway of Lp-PLA2 in Atherosclerosis

Darapladib Impurity Profile

The impurity profile of a drug substance is a critical aspect of its quality, safety, and efficacy. Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).

Process-Related Impurities

Process-related impurities are substances that are formed during the synthesis of the drug substance. A key patent for the synthesis of darapladib (WO2015087239A1) highlights the formation of an impurity during the preparation of a key intermediate, ethyl {2-[(4-fluorobenzyl)sulfanyl]-4-oxo-4,5,6,7-tetrahydro-lH-cyclopenta[d]pyrimidin-l-yl}acetate.[1] This impurity is noted to be difficult to remove and has a relative retention time (RRT) of 0.92 in a specific chromatographic system.[2] The exact structure of this impurity is not disclosed in the public domain.

Degradation Products

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of a drug molecule. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.

A study on the disposition and metabolism of darapladib in humans identified several metabolites and a degradation product.[3] These include:

-

M3 (Hydroxylation product): This metabolite results from the hydroxylation of the darapladib molecule. In oral dosing studies, it accounted for approximately 4%-6% of plasma radioactivity.[3]

-

M4 (N-deethylation product): This metabolite is formed by the removal of an ethyl group from the diethylaminoethyl side chain. It was also observed at levels of 4%-6% of plasma radioactivity following oral administration.[3]

-

M10 (Acid-catalyzed degradant): This degradant results from the hydrolysis of darapladib under acidic conditions and was detected at similar levels of ~5% of plasma radioactivity after oral dosing.[3]

Commercially Catalogued Impurity

Several chemical suppliers list a "Darapladib-impurity" with the CAS number 1389264-17-8. While its specific origin (process-related or degradation) is not explicitly stated, its commercial availability suggests it is a known and characterized impurity of darapladib.

Table 1: Summary of Known Darapladib Impurities

| Impurity ID | Type | Origin | Method of Identification | Quantitative Data (in humans, post-oral dose) |

| Impurity at RRT 0.92 | Process-Related | Synthesis of intermediate | HPLC | Not available |

| M3 | Metabolite/Degradant | Hydroxylation | LC-MS | ~4-6% of plasma radioactivity |

| M4 | Metabolite/Degradant | N-deethylation | LC-MS | ~4-6% of plasma radioactivity |

| M10 | Degradant | Acid-catalyzed hydrolysis | LC-MS | ~5% of plasma radioactivity |

| CAS 1389264-17-8 | Unspecified | Likely process-related or degradant | Commercially available standard | Not available |

Experimental Protocols for Impurity Characterization

A systematic approach is required for the isolation, identification, and quantification of impurities in a drug substance. This typically involves a combination of chromatographic and spectroscopic techniques.

Experimental Workflow for Impurity Profiling

The following diagram illustrates a general workflow for the impurity profiling of a pharmaceutical compound like darapladib.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

A stability-indicating HPLC method is crucial for separating darapladib from its impurities and degradation products. The development and validation of such a method should follow ICH guidelines.

Illustrative HPLC Method Parameters (Hypothetical):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient elution is typically required to separate compounds with a range of polarities.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30-31 min: 90% to 30% B

-

31-35 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV detection at a wavelength where both darapladib and its impurities show significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

-

Injection Volume: 10 µL

Validation of the HPLC method should include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS is a powerful technique for the identification of unknown impurities. It provides molecular weight information and fragmentation patterns that are crucial for structure elucidation.

Illustrative LC-MS Method Parameters (Hypothetical):

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times. The chromatographic conditions would be similar to the HPLC method but optimized for the UHPLC system.

-

Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements, which aids in determining the elemental composition of the impurities.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is often suitable for molecules like darapladib.

-

Scan Mode: Full scan mode to detect all ions, followed by data-dependent MS/MS (or tandem MS) to obtain fragmentation spectra of the detected impurity ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules. After an impurity has been isolated in sufficient quantity and purity (typically >95%), 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed to determine the complete chemical structure.

Illustrative NMR Experimental Parameters (Hypothetical):

-

Solvent: A deuterated solvent in which the impurity is soluble, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and sensitivity, which is particularly important for small amounts of sample.

-

Experiments:

-

¹H NMR: Provides information about the number and types of protons and their neighboring protons.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

-

By combining the information from these spectroscopic techniques, the definitive structure of an unknown impurity can be determined.

Conclusion

A thorough understanding of the impurity profile of darapladib is essential for ensuring its quality, safety, and regulatory compliance. This technical guide has outlined the known and potential impurities associated with darapladib, including process-related impurities and degradation products. It has also provided a framework for the experimental protocols required for the separation, identification, and quantification of these impurities, incorporating HPLC, LC-MS, and NMR techniques. The provided workflows and diagrams serve as a guide for researchers and drug development professionals in establishing a comprehensive impurity control strategy for darapladib. Further investigation into the specific structures of all potential impurities and the development and validation of specific analytical methods are critical next steps in the comprehensive characterization of darapladib.

References

Identification of Darapladib Degradation Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a comprehensive overview based on publicly available scientific literature. Detailed proprietary forced degradation studies and associated quantitative data for Darapladib have not been fully disclosed in the public domain, likely due to the cessation of its clinical development. This document, therefore, synthesizes known metabolic pathways and provides a theoretical framework for experimental protocols based on regulatory guidelines and the chemical nature of the molecule.

Introduction

Darapladib is a selective, reversible inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the inflammation and progression of atherosclerosis.[1][2] Despite promising initial studies, Darapladib failed to meet its primary endpoints in Phase III clinical trials and its development was discontinued.[2] Understanding the degradation pathways of a drug candidate like Darapladib is a critical component of pharmaceutical development, ensuring the safety, efficacy, and stability of the final product.

This technical guide provides an in-depth overview of the known metabolic and degradation pathways of Darapladib. It further outlines detailed, theoretical experimental protocols for conducting a comprehensive forced degradation study as would be required by regulatory bodies such as the International Council for Harmonisation (ICH).

Known Metabolic and Degradation Pathways

Studies on the disposition and metabolism of Darapladib in humans have identified several metabolic products and one acid-catalyzed degradation product.[1][3] The primary circulating component in plasma is unchanged Darapladib.

The identified metabolites are:

-

M3: A product of hydroxylation.

-

M4: A product of N-deethylation.

-

M10 (SB-554008): An acid-catalyzed degradant resulting from pre-systemic hydrolysis.[1][3]

The metabolic scheme below illustrates the known biotransformation pathways of Darapladib.

Proposed Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, and to develop stability-indicating analytical methods.[4][5][6][7] The following are proposed protocols for the forced degradation of Darapladib based on ICH guidelines.

General Preparation

A stock solution of Darapladib (e.g., 1 mg/mL) should be prepared in a suitable solvent such as a mixture of acetonitrile and water. The stability of the drug in the chosen solvent should be confirmed prior to the study.

Stress Conditions

3.2.1. Acid Hydrolysis

-

Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl).

-

Procedure: Mix the Darapladib stock solution with the acidic solution and incubate at a controlled temperature (e.g., 60°C). Samples should be withdrawn at various time points (e.g., 2, 4, 8, 12, and 24 hours), neutralized with an equivalent amount of a suitable base (e.g., Sodium Hydroxide), and diluted for analysis. The formation of the known acid degradant M10 (SB-554008) would be expected under these conditions.

3.2.2. Base Hydrolysis

-

Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH).

-

Procedure: Mix the Darapladib stock solution with the basic solution and incubate at a controlled temperature (e.g., 60°C). Samples should be withdrawn at various time points, neutralized with an equivalent amount of a suitable acid (e.g., Hydrochloric Acid), and diluted for analysis.

3.2.3. Oxidative Degradation

-

Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).

-

Procedure: Mix the Darapladib stock solution with the hydrogen peroxide solution and keep at room temperature, protected from light. Samples should be taken at various time points for analysis. The thioether linkage in Darapladib may be susceptible to oxidation, potentially forming sulfoxide or sulfone derivatives.

3.2.4. Thermal Degradation

-

Procedure: Expose solid Darapladib powder to dry heat in a temperature-controlled oven (e.g., 80°C). Samples should be collected at various time points, dissolved in a suitable solvent, and analyzed. A parallel study in solution may also be performed.

3.2.5. Photolytic Degradation

-

Procedure: Expose a solution of Darapladib and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. Samples protected from light should be used as controls.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a common choice.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would likely be required to achieve adequate separation.

-

Detection: UV detection at a wavelength where Darapladib and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Identification and Characterization of Degradation Products

Degradation products should be identified and characterized using appropriate analytical techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To determine the molecular weight and fragmentation patterns of the degradation products, which aids in their structural elucidation.

-

High-Resolution Mass Spectrometry (HRMS): To obtain accurate mass measurements and determine the elemental composition of the degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of isolated degradation products.

The workflow for a typical forced degradation study is depicted below.

Quantitative Data

As of the latest publicly available information, detailed quantitative data from a comprehensive forced degradation study of Darapladib has not been published. Such data would typically be presented in a tabular format, summarizing the percentage of degradation of the parent drug and the formation of each degradation product under the different stress conditions and time points. An example of how such a table would be structured is provided below for illustrative purposes.

Table 1: Illustrative Summary of Forced Degradation Data for Darapladib (Hypothetical)

| Stress Condition | Time (hours) | Darapladib Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 0 | 100.0 | ND | ND | ND | 100.0 |

| 8 | 92.5 | 5.2 (M10) | 0.8 | 6.0 | 98.5 | |

| 24 | 85.3 | 11.8 (M10) | 1.5 | 13.3 | 98.6 | |

| 0.1 M NaOH, 60°C | 0 | 100.0 | ND | ND | ND | 100.0 |

| 8 | 98.1 | 1.1 | ND | 1.1 | 99.2 | |

| 24 | 95.4 | 3.2 | 0.5 | 3.7 | 99.1 | |

| 3% H₂O₂, RT | 0 | 100.0 | ND | ND | ND | 100.0 |

| 24 | 96.8 | 2.0 | ND | 2.0 | 98.8 | |

| 72 | 91.2 | 6.5 | 1.1 | 7.6 | 98.8 | |

| Thermal, 80°C | 0 | 100.0 | ND | ND | ND | 100.0 |

| 24 | 99.5 | 0.3 | ND | 0.3 | 99.8 | |

| 72 | 98.8 | 0.8 | ND | 0.8 | 99.6 | |

| Photolytic | 24 | 99.1 | 0.6 | ND | 0.6 | 99.7 |

ND: Not Detected

Conclusion

While the clinical development of Darapladib has been halted, the study of its degradation pathways remains a valuable exercise for pharmaceutical scientists. The available data points to the formation of metabolites through hydroxylation and N-deethylation, and a specific acid-catalyzed hydrolysis product. A comprehensive forced degradation study, following the principles outlined in this guide, would be necessary to fully characterize the stability profile of Darapladib and identify any other potential degradation products. The use of modern analytical techniques such as HPLC, LC-MS/MS, and NMR is indispensable for the successful separation, identification, and structural elucidation of these compounds, ensuring a complete understanding of the molecule's stability and degradation chemistry.

References

- 1. Disposition and metabolism of darapladib, a lipoprotein-associated phospholipase A2 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. q1scientific.com [q1scientific.com]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medcraveonline.com [medcraveonline.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darapladib is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis.[1] Developed for the treatment of cardiovascular diseases, the synthesis and stability of the Darapladib drug substance are of critical importance. This technical guide provides a comprehensive overview of the known and potential byproducts and related substances associated with the synthesis of Darapladib, as well as its degradation products. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows to support researchers and drug development professionals.

Darapladib Synthesis and Potential Byproducts

The synthesis of Darapladib is a multi-step process that can introduce various process-related impurities. These can originate from starting materials, intermediates, reagents, or side reactions. While specific proprietary synthesis routes are not fully disclosed in the public domain, a plausible conceptual synthesis pathway can be constructed based on available information, primarily from patent literature and publications on related compounds.

A key patent outlines a process that can be conceptually divided into the preparation of two key intermediates, which are then coupled to form the final Darapladib molecule.[2]

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of Darapladib, highlighting potential stages where impurities may be introduced.

Known and Potential Process-Related Impurities

Based on the general synthetic strategies for similar heterocyclic compounds, the following table summarizes potential process-related impurities.

| Impurity Type | Potential Source | Structure/Description |

| Starting Material Carryover | Incomplete reaction of starting materials. | Unreacted substituted pyrimidines or aromatic aldehydes. |

| Intermediate Carryover | Incomplete coupling reaction. | Unreacted pyrimidone core or trifluoromethyl-biphenyl side chain. |

| Byproducts from Side Reactions | Isomerization, over-alkylation, or competing reactions. | Positional isomers, dialkylated products. |

| Reagent-Related Impurities | Residual catalysts, coupling agents, or bases. | e.g., residual palladium catalyst, unreacted coupling reagents. |

| Solvent-Related Impurities | Residual solvents used in synthesis and purification. | e.g., Dimethylformamide (DMF), Dichloromethane (DCM), Acetone. |

One specifically identified impurity of Darapladib is commercially available as a reference standard:

| Impurity Name | CAS Number | Molecular Formula |

| Darapladib-impurity | 1389264-17-8 | C36H38F4N4O2S |

This impurity has the same molecular formula and weight as Darapladib, suggesting it is likely an isomer formed during the synthesis.[3][4]

Degradation of Darapladib and Related Substances

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, providing insights into the intrinsic stability of the drug substance.[5][6]

Forced Degradation Studies

Forced degradation studies on Darapladib would typically involve subjecting the drug substance to the following conditions as per ICH guidelines:[7][8]

-

Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 80°C).

-

Photolytic Degradation: Exposing the drug substance to UV and visible light.

Known and Potential Degradation Products

Studies on the metabolism and disposition of Darapladib have identified several degradation products.[9]

| Degradant ID | Formation Pathway | Description |

| M3 | Metabolism (Hydroxylation) | A hydroxylated metabolite of Darapladib. |

| M4 | Metabolism (N-deethylation) | An N-deethylated metabolite of Darapladib. |

| M10 | Acid-catalyzed Hydrolysis | An acid-catalyzed degradant resulting from presystemic hydrolysis. |

The following table summarizes the quantitative data found for these metabolites in human plasma after oral dosing.[9]

| Metabolite | Percentage of Plasma Radioactivity |

| M3 (Hydroxylation) | 4% - 6% |

| M4 (N-deethylation) | 4% - 6% |

| M10 (Acid-catalyzed degradant) | ~5% |

Experimental Protocols

General Protocol for Forced Degradation Studies

The following is a general experimental protocol for conducting forced degradation studies on Darapladib, which can be adapted based on the specific stability characteristics of the molecule.

Objective: To generate potential degradation products of Darapladib under various stress conditions.

Materials:

-

Darapladib drug substance

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H2O2), 3% (v/v)

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Water bath or oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of Darapladib in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the mixture at 60°C for 24 hours.

-

Neutralize the solution with 0.1 M NaOH.

-

Dilute to a final concentration of 0.1 mg/mL with mobile phase.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature for 24 hours.

-

Neutralize the solution with 0.1 M HCl.

-

Dilute to a final concentration of 0.1 mg/mL with mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H2O2.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 0.1 mg/mL with mobile phase.

-

-

Thermal Degradation:

-

Spread a thin layer of solid Darapladib in a petri dish.

-

Heat in an oven at 80°C for 48 hours.

-

Dissolve the solid in methanol to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with mobile phase.

-

-

Photolytic Degradation:

-

Expose a solution of Darapladib (0.1 mg/mL in methanol) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Prepare a control sample stored in the dark.

-

-

Analysis: Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.

Analytical Method for Impurity Profiling

A stability-indicating HPLC method is crucial for separating Darapladib from its impurities and degradation products.[10] The following is a general HPLC-UV method that can be optimized for this purpose.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

-

Gradient Elution:

Time (min) % A % B 0 90 10 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Signaling Pathway of Darapladib's Target: Lp-PLA2

Darapladib exerts its therapeutic effect by inhibiting Lp-PLA2. This enzyme plays a key role in the inflammatory processes within atherosclerotic plaques.[11][12]

Lp-PLA2 Signaling Pathway in Atherosclerosis

The following diagram illustrates the signaling pathway involving Lp-PLA2 in the context of atherosclerosis.

References

- 1. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Role of Lipoprotein-Associated Phospholipase A2 in Atherosclerosis: Biology, Epidemiology, and Possible Therapeutic Target | Semantic Scholar [semanticscholar.org]

- 3. EP2918584A1 - Process and intermediates for the preparation of dasatinib - Google Patents [patents.google.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Study design and rationale for the clinical outcomes of the STABILITY Trial (STabilization of Atherosclerotic plaque By Initiation of darapLadIb TherapY) comparing darapladib versus placebo in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. Impurities & Degradants - Identification Characterization Assessment [biotherapeuticsanalyticalsummit.com]

- 9. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Potential Genotoxic Impurities in Darapladib Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of potential genotoxic impurities (GTIs) that may arise during the synthesis of Darapladib, a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). This document outlines the synthetic pathway, identifies potential GTIs based on reagents and reaction conditions, discusses their toxicological classification, and provides detailed experimental protocols for their detection and control, in alignment with the principles of the ICH M7 guideline.

Introduction to Darapladib and Genotoxic Impurities

Darapladib is a pharmacologically active substance developed for the treatment of atherosclerosis. The synthesis of such a complex molecule involves multiple chemical steps, utilizing a variety of reagents and intermediates. The presence of impurities in the final active pharmaceutical ingredient (API) is inevitable. Among these, genotoxic impurities are of particular concern due to their potential to damage DNA, leading to mutations and potentially cancer.[1][2][3] Regulatory bodies, therefore, mandate stringent control of GTIs to ensure patient safety.[4][5]

This guide will systematically deconstruct the synthetic process of Darapladib to identify potential GTIs, providing a framework for risk assessment and control.

The Lp-PLA2 Signaling Pathway and Darapladib's Mechanism of Action

Darapladib targets the Lp-PLA2 enzyme, which is involved in the inflammatory cascade within atherosclerotic plaques. Understanding this pathway is crucial to appreciating the therapeutic context of the drug.

Synthesis of Darapladib and Identification of Potential Genotoxic Impurities

The synthesis of Darapladib can be dissected into several key stages, each with its own set of reagents and potential for impurity formation. The following diagram illustrates a plausible synthetic route, highlighting points where potential GTIs may be introduced or formed.

Based on this synthetic pathway, a number of potential genotoxic impurities have been identified. These are categorized based on their structural alerts and potential for DNA interaction.

Table 1: Potential Genotoxic Impurities in Darapladib Synthesis

| Impurity Name | Structure | Source in Synthesis | Structural Alert / Class | Genotoxicity Classification (ICH M7) |

| 4-Fluorobenzyl bromide | FC₆H₄CH₂Br | Reagent | Alkylating agent (benzyl halide) | Class 2 |

| 2-Thiouracil | C₄H₄N₂OS | Starting Material | Uracil analogue, suspected carcinogen | Class 3 |

| tert-Butyl bromoacetate | BrCH₂COOC(CH₃)₃ | Reagent | Alkylating agent (α-halo ester) | Class 2 |

| Residual Palladium | Pd | Catalyst | Heavy metal | Class 5 (generally considered non-mutagenic) |

| Unidentified By-products | Varies | Side reactions | Potential for various alerts | To be determined |

Toxicological Assessment of Potential GTIs

A critical step in controlling GTIs is to assess their toxicological risk. This involves reviewing available genotoxicity data, such as results from the bacterial reverse mutation (Ames) test.

Table 2: Summary of Genotoxicity Data for Potential Impurities

| Impurity | Ames Test Result | Other Genotoxicity Data | Acceptable Daily Intake (ADI) / TTC Limit |

| 4-Fluorobenzyl bromide | Positive (presumed based on structural alerts) | Alkylating agents are generally considered mutagenic. | TTC: 1.5 µ g/day |

| 2-Thiouracil | Suspected carcinogen, but often negative in Ames tests.[6][7] | Classified as "probably carcinogenic to humans (Group 2B)" by IARC.[8][9][10][11] | To be established based on further data. |

| tert-Butyl bromoacetate | Positive (presumed based on structural alerts) | Known skin and eye irritant.[10][12][13] | TTC: 1.5 µ g/day |

| Residual Palladium | Generally negative.[14][15] | Not considered a significant genotoxic risk at typical residual levels. | 10 ppm (oral) |

Experimental Protocols for GTI Detection

The detection and quantification of GTIs at trace levels require highly sensitive and specific analytical methods. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the techniques of choice.

General Workflow for GTI Analysis

The following diagram illustrates a typical workflow for the analysis of potential genotoxic impurities in a drug substance like Darapladib.

HPLC-MS/MS Method for 2-Thiouracil

This method is suitable for the quantification of residual 2-thiouracil in the Darapladib API.

-

Instrumentation: UPLC-MS/MS system.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining the polar 2-thiouracil.

-

Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in methanol/acetonitrile can be employed.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions: Monitor the transition for 2-thiouracil (e.g., m/z 127 -> 84).

-

-

Sample Preparation: Dissolve a known amount of Darapladib API in a suitable solvent (e.g., methanol/water mixture) to a final concentration of approximately 1 mg/mL.

GC-MS Method for tert-Butyl bromoacetate

Due to its volatility, GC-MS is the preferred method for the analysis of tert-butyl bromoacetate.

-

Instrumentation: GC-MS system with a headspace autosampler.

-

Chromatographic Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Mode: Headspace injection.

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Mode: Selected Ion Monitoring (SIM) for characteristic ions of tert-butyl bromoacetate.

-

-

Sample Preparation: Dissolve a known amount of Darapladib API in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) in a headspace vial.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Residual Palladium

ICP-MS is the standard technique for quantifying trace elemental impurities like palladium.[4][15][16]

-

Instrumentation: ICP-MS system.

-

Sample Preparation: A known amount of the Darapladib API is accurately weighed and digested using a mixture of concentrated nitric acid and hydrochloric acid in a closed-vessel microwave digestion system. The digested sample is then diluted with deionized water to a suitable volume.

-

Analysis: The sample solution is introduced into the ICP-MS, and the intensity of the palladium isotopes (e.g., ¹⁰⁵Pd, ¹⁰⁶Pd) is measured.

-

Quantification: The concentration of palladium is determined by comparing the signal intensity of the sample to that of a series of palladium standard solutions.

Logical Framework for GTI Assessment and Control

The ICH M7 guideline provides a structured framework for the assessment and control of genotoxic impurities. The following diagram illustrates the decision-making process for a potential GTI identified in the Darapladib synthesis.

Conclusion

The synthesis of Darapladib involves several reagents and intermediates that are classified as potential genotoxic impurities. A thorough understanding of the synthetic process, coupled with a robust risk assessment strategy as outlined in the ICH M7 guideline, is essential for ensuring the safety and quality of the final drug product. This guide has identified key potential GTIs, including 4-fluorobenzyl bromide, 2-thiouracil, and tert-butyl bromoacetate, and has provided a framework for their toxicological evaluation and analytical control. The implementation of sensitive and specific analytical methods, such as HPLC-MS/MS and GC-MS, is critical for monitoring these impurities at the required low levels. By adopting a proactive approach to GTI assessment and control, pharmaceutical manufacturers can ensure the safety of their products and meet stringent regulatory requirements.

References

- 1. asianjpr.com [asianjpr.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. sciencescholar.us [sciencescholar.us]

- 4. arborassays.com [arborassays.com]

- 5. impactfactor.org [impactfactor.org]

- 6. researchgate.net [researchgate.net]

- 7. aniara.com [aniara.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. 2-Thiouracil: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. tert-Butyl Bromoacetate | 5292-43-3 | TCI AMERICA [tcichemicals.com]

- 14. books.rsc.org [books.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Darapladib: An In-Depth Technical Guide to the Identification of M3 and M4 Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and quantification of the M3 and M4 metabolites of Darapladib, a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). This document details the metabolic pathways, quantitative data, and the experimental protocols utilized in their analysis. Furthermore, it explores the key signaling pathways influenced by Darapladib's mechanism of action.

Introduction to Darapladib and its Metabolism

Darapladib is an investigational drug that has been studied for its potential role in preventing major adverse cardiovascular events. Its primary mechanism of action is the inhibition of Lp-PLA2, an enzyme implicated in the progression of atherosclerosis.[1][2][3] The metabolism of Darapladib is a critical aspect of its pharmacokinetic profile, with the M3 and M4 metabolites being of particular interest.

Following oral administration, Darapladib undergoes first-pass metabolism, leading to the formation of two principal metabolites:

These metabolites are pharmacologically active, with potencies similar to the parent compound.[4] Understanding their formation, distribution, and elimination is crucial for a complete characterization of Darapladib's in vivo behavior.

Quantitative Analysis of M3 and M4 Metabolites

The distribution of Darapladib and its metabolites has been quantified in human studies, primarily through the use of radiolabeled compounds and advanced analytical techniques.

Table 1: Quantitative Data of Darapladib, M3, and M4 Metabolites in Humans

| Analyte | Matrix | Value | Unit | Reference |

| Darapladib | Feces | 43-53 | % of radioactive dose | [4] |

| M3 | Feces | ~9 | % of radioactive dose | [4] |

| M4 | Feces | ~19 | % of radioactive dose | [4] |

| M3 & M4 | Plasma (oral dosing) | 4-6 | % of plasma radioactivity | [4] |

Experimental Protocols for Metabolite Identification

The identification and quantification of Darapladib and its metabolites are predominantly achieved through Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following protocol is a representative example based on established methods for the analysis of small molecules in biological matrices.[5][6]

Sample Preparation: Protein Precipitation

-

To 100 µL of rat plasma, add 10 µL of an internal standard working solution (e.g., a structurally similar compound not present in the sample).

-

Add 290 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the samples at 16,000 x g for 5 minutes at 4°C.

-

Transfer 10 µL of the supernatant for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

-

Chromatographic System: A UPLC system equipped with a binary solvent manager and a sample manager.

-

Column: A C18 reversed-phase column (e.g., Agilent SB-C18, 2.1 x 50 mm, 1.8 µm).[5]

-

Mobile Phase:

-

Flow Rate: 0.2 mL/min.[5]

-

Gradient Elution: A linear gradient is typically employed to separate the parent drug and its metabolites.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Darapladib, M3, and M4.

Method Validation

The analytical method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect to ensure reliable and reproducible results.

Signaling Pathways and Experimental Workflows

Darapladib's inhibition of Lp-PLA2 has significant downstream effects on various signaling pathways implicated in disease. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships and a typical experimental workflow for metabolite identification.

Experimental Workflow for Metabolite Identification

References

- 1. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disposition and metabolism of darapladib, a lipoprotein-associated phospholipase A2 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for Qualifying DAPB in Rat Plasma and Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of Darapladib Impurity M10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical techniques involved in the structure elucidation of pharmaceutical impurities, with a specific focus on a potential oxidative degradant of Darapladib, herein designated as M10. While specific experimental data for an impurity officially designated as "M10" is not publicly available, this document constructs a scientifically plausible scenario based on the known structure of Darapladib and common degradation pathways. We will hypothesize M10 to be the sulfoxide derivative of Darapladib, a common oxidative degradation product for thioether-containing compounds. This guide details the systematic approach to impurity identification, from forced degradation studies to spectroscopic analysis and structure confirmation. The protocols and data presented herein are representative of a typical structure elucidation workflow in the pharmaceutical industry and are intended to serve as a detailed template for such investigations.

Introduction

Darapladib is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis. As with any active pharmaceutical ingredient (API), a thorough understanding of its stability and potential degradation products is critical for ensuring the safety, efficacy, and quality of the final drug product. Regulatory agencies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate the identification and characterization of impurities that are present at levels above a certain threshold.[1][2][3]

This guide focuses on the structure elucidation of a hypothetical impurity of Darapladib, M10. For the purpose of this document, we will postulate that M10 is formed under oxidative stress conditions, a common degradation pathway for many pharmaceutical compounds.[1][4] The elucidation process involves a multi-step approach, beginning with forced degradation studies to generate the impurity, followed by separation and analysis using a suite of sophisticated analytical techniques, primarily high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[5][6][7]

Forced Degradation Studies and Isolation of M10

Forced degradation studies are intentionally performed to accelerate the degradation of a drug substance to generate its potential degradation products.[1][2][3][4] This allows for the development of stability-indicating analytical methods and provides insight into the intrinsic stability of the molecule.

Experimental Protocol: Oxidative Degradation of Darapladib

-

Sample Preparation: A solution of Darapladib (1 mg/mL) is prepared in a mixture of acetonitrile and water (1:1 v/v).

-

Stress Condition: To this solution, 3% hydrogen peroxide (H₂O₂) is added.

-

Incubation: The mixture is incubated at 40°C for 24 hours in the dark to prevent photolytic degradation.

-

Quenching: The reaction is quenched by adding an aqueous solution of sodium bisulfite.

-

Analysis: The resulting solution is analyzed by HPLC to determine the extent of degradation and the profile of the degradation products.

The workflow for the forced degradation study is depicted in the diagram below.

References

- 1. Darapladib | C36H38F4N4O2S | CID 9939609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. darapladib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ijtrd.com [ijtrd.com]

- 7. ijpsm.com [ijpsm.com]

Forced Degradation of Darapladib Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation of Darapladib under acidic conditions. Forced degradation studies are a critical component of the drug development process, providing essential information on the intrinsic stability of a drug substance, potential degradation pathways, and enabling the development of stability-indicating analytical methods.[1][2][3]

Introduction to Darapladib and Forced Degradation

Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis.[4][5][6] Understanding its stability profile under various stress conditions is paramount for ensuring its quality, safety, and efficacy. Acid-catalyzed hydrolysis is a common degradation pathway for many pharmaceuticals.[2][7] Studies have shown that Darapladib can undergo acid-catalyzed degradation, resulting in the formation of a presystemic hydrolysis degradant, identified as M10.[8][9]

Experimental Protocols for Acidic Forced Degradation

Detailed experimental protocols are crucial for reproducible and meaningful forced degradation studies. The following outlines a typical methodology for investigating the acidic degradation of Darapladib.

Objective: To induce and characterize the degradation of Darapladib under acidic conditions to an extent of 5-20%, which is generally considered appropriate for identifying relevant degradation products.[7]

Materials:

-

Darapladib active pharmaceutical ingredient (API)

-

Hydrochloric acid (HCl) or Sulfuric acid (H2SO4), typically in the range of 0.1 M to 1 M[1][7]

-

High-purity water (e.g., Milli-Q)

-

Methanol or Acetonitrile (HPLC grade)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) for neutralization[7]

Equipment:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.

-

Mass Spectrometer (MS) for identification of degradation products.

-

pH meter

-

Thermostatically controlled water bath or oven

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Darapladib in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[2]

-

Acid Stress:

-

Transfer a known volume of the Darapladib stock solution into a volumetric flask.

-

Add a specific volume of the chosen acid (e.g., 1 M HCl) to achieve the desired final acid concentration.

-

Dilute to the final volume with high-purity water.

-

The reaction mixture is typically heated to an elevated temperature (e.g., 60-80°C) to accelerate degradation. The duration of heating is monitored to achieve the target degradation level.[1]

-

Samples are withdrawn at various time points (e.g., 2, 4, 6, 8, 24 hours) to track the degradation progress.

-

-

Neutralization: Prior to analysis, the samples are cooled to room temperature and neutralized with an equivalent concentration of a suitable base (e.g., 1 M NaOH) to halt the degradation reaction and protect the analytical column.[7]

-

Sample Analysis:

-

The neutralized samples are diluted, if necessary, with the mobile phase to a suitable concentration for HPLC/UPLC analysis.

-

The samples are then injected into the chromatograph to separate the parent drug from its degradation products. A stability-indicating method, capable of resolving all significant peaks, is employed.

-

Data Presentation

The quantitative data from forced degradation studies are best presented in a tabular format for clear comparison and interpretation.

| Stress Condition | Time (hours) | Darapladib Assay (%) | Degradation Product M10 Area (%) | Total Impurities (%) | Mass Balance (%) |

| 1 M HCl at 80°C | 2 | 95.2 | 3.8 | 4.8 | 100.0 |

| 1 M HCl at 80°C | 4 | 89.7 | 8.9 | 10.3 | 100.0 |

| 1 M HCl at 80°C | 8 | 81.5 | 16.2 | 18.5 | 100.0 |

| 1 M HCl at 80°C | 24 | 65.3 | 31.5 | 34.7 | 100.0 |

Note: The data presented in this table is illustrative and based on typical outcomes of forced degradation studies. Actual results may vary depending on the specific experimental conditions.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow:

The following diagram illustrates the general workflow for conducting a forced degradation study of Darapladib under acidic conditions.

Caption: A flowchart detailing the key steps in the forced degradation study of Darapladib under acidic conditions.

Signaling Pathway of Darapladib:

Darapladib acts by inhibiting Lp-PLA2, which is involved in the inflammatory cascade within atherosclerotic plaques. The following diagram depicts a simplified signaling pathway.

Caption: A diagram illustrating the inhibitory action of Darapladib on the Lp-PLA2 pathway.

Conclusion

The forced degradation of Darapladib under acidic conditions is a critical study for understanding its stability and degradation profile. The formation of the M10 degradant through hydrolysis highlights a key chemical liability of the molecule.[8][9] By employing systematic experimental protocols and robust analytical techniques, researchers can effectively characterize the degradation products and establish a comprehensive stability profile for Darapladib. This information is invaluable for the development of stable pharmaceutical formulations and for ensuring the overall quality and safety of the drug product.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Darapladib - Wikipedia [en.wikipedia.org]

- 5. darapladib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Darapladib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnrjournal.com [pnrjournal.com]

- 8. Disposition and metabolism of darapladib, a lipoprotein-associated phospholipase A2 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Degradation Pathway of Darapladib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darapladib is a selective, reversible inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA₂), an enzyme implicated in the progression of atherosclerosis. Understanding its degradation pathway is crucial for assessing its stability, identifying potential metabolites, and ensuring the safety and efficacy of its therapeutic use. This technical guide provides a comprehensive overview of the degradation of Darapladib, detailing its metabolic fate, the influence of environmental factors, and the analytical methodologies employed for its characterization.

Metabolic Degradation Pathway

The primary route of Darapladib degradation in the body is through metabolic transformation, primarily occurring in the liver. The principal metabolic pathways involve hydroxylation and N-deethylation, leading to the formation of key metabolites. Additionally, under acidic conditions, Darapladib can undergo presystemic hydrolysis.

The main metabolites identified are:

-

M3 (SB-823094): Formed through hydroxylation of the cyclopentapyrimidinone ring of Darapladib.

-

M4 (SB-553253): Results from the N-deethylation of the diethylaminoethyl group.

-

M10 (SB-554008): An acid-catalyzed degradant resulting from the hydrolysis and removal of the 4-fluorophenyl methanethiol group.[1]

Following oral administration, unchanged Darapladib is the main component found in circulation.[2] However, metabolites M3 and M4 have been detected in plasma, each accounting for approximately 4-6% of the plasma radioactivity in studies using radiolabeled Darapladib, suggesting some level of first-pass metabolism.[2] The acid-catalyzed degradant, M10, has also been observed in plasma at similar levels.[2]

The primary route of elimination for Darapladib and its metabolites is through the feces. Unchanged Darapladib constitutes a significant portion (43-53%) of the radioactive dose found in feces, with metabolites M3 and M4 accounting for approximately 9% and 19% of the dose, respectively.[2]

The specific cytochrome P450 (CYP) isozymes responsible for the metabolism of Darapladib are believed to be primarily from the CYP3A family, which are major enzymes in drug metabolism.[3][4] In-vitro studies with human liver microsomes would be necessary to definitively identify the specific isozymes involved.

Degradation Pathway Diagram

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of analytical methods. These studies typically involve exposing the drug substance to heat, light, humidity, acid, base, and oxidative stress.

Experimental Protocols

Standard protocols for forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are employed to assess the stability of Darapladib.

1. Acid Hydrolysis:

-

Protocol: A solution of Darapladib (e.g., 1 mg/mL) is treated with an equal volume of 0.1 N to 1 N hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The mixture is typically heated (e.g., 60°C) for a defined period. Samples are withdrawn at various time points, neutralized with a corresponding amount of base (e.g., NaOH), diluted, and analyzed by HPLC.[5][6]

2. Base Hydrolysis:

-

Protocol: A solution of Darapladib is treated with an equal volume of 0.1 N to 1 N sodium hydroxide (NaOH) or potassium hydroxide (KOH) and heated if necessary. Samples are then neutralized with an equivalent amount of acid (e.g., HCl), diluted, and analyzed.[5][6]

3. Oxidative Degradation:

-

Protocol: A solution of Darapladib is treated with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). The reaction is typically carried out at room temperature for up to several days. Samples are withdrawn, diluted, and analyzed.[5]

4. Thermal Degradation:

-

Protocol: Solid Darapladib is exposed to dry heat (e.g., 60-80°C) for a specified duration. Samples are then dissolved in a suitable solvent and analyzed.[7]

5. Photolytic Degradation:

-

Protocol: Solid Darapladib or a solution of the drug is exposed to a combination of visible and UV light with a specified illumination intensity (e.g., not less than 1.2 million lux hours and 200 watt-hours/square meter). A control sample is kept in the dark under the same conditions for comparison.[5][7]

Experimental Workflow

Quantitative Data Summary

The following tables summarize the quantitative data related to the degradation of Darapladib based on available information. It is important to note that specific degradation percentages under forced conditions are highly dependent on the exact experimental parameters. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that degradation products can be reliably detected.[1]

Table 1: In-Vivo Metabolite Distribution

| Metabolite | Plasma Radioactivity (%) | Fecal Excretion (% of Dose) |

| Unchanged Darapladib | Major Component | 43 - 53 |

| M3 (SB-823094) | 4 - 6 | ~9 |

| M4 (SB-553253) | 4 - 6 | ~19 |

| M10 (SB-554008) | ~5 | Not specified |

| Data from radiolabeled studies in humans.[2] |

Table 2: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Parameter | Typical Duration | Target Degradation (%) |

| Acid Hydrolysis | 0.1 - 1 N HCl or H₂SO₄, 60°C | Up to 7 days | 5 - 20 |

| Base Hydrolysis | 0.1 - 1 N NaOH or KOH, 60°C | Up to 7 days | 5 - 20 |

| Oxidation | 3% H₂O₂ | Up to 7 days | 5 - 20 |

| Thermal | 80°C | Up to 7 days | 5 - 20 |

| Photolytic | ≥ 1.2 million lux hours, ≥ 200 W h/m² | Variable | 5 - 20 |

Signaling Pathways

Darapladib's primary mechanism of action is the inhibition of Lp-PLA₂. However, downstream effects on various signaling pathways have been investigated. Studies have suggested that Darapladib may influence the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathways.[8] These pathways are crucial in regulating cell proliferation, survival, and inflammation. The inhibition of Lp-PLA₂ by Darapladib can modulate the production of pro-inflammatory mediators, which in turn can impact these intracellular signaling cascades. Further research is needed to fully elucidate the intricate relationship between Darapladib, its metabolites, and these signaling pathways.

Signaling Pathway Relationship

Conclusion

The degradation of Darapladib is a multifaceted process involving both metabolic transformation and susceptibility to environmental stressors. The primary metabolic pathways are hydroxylation and N-deethylation, with an additional acid-catalyzed hydrolysis product. Forced degradation studies are critical for characterizing the stability profile of Darapladib and for the development of robust, stability-indicating analytical methods. A thorough understanding of these degradation pathways is paramount for the continued development and safe clinical application of Darapladib. Further research into the specific CYP isozymes involved and the detailed impact on cellular signaling pathways will provide a more complete picture of its pharmacological profile.

References

- 1. onyxipca.com [onyxipca.com]

- 2. Darapladib | C36H38F4N4O2S | CID 9939609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 isozymes 3A4 and 2B6 are involved in the in vitro human metabolism of thiotepa to TEPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Starting Material Impurity Carry-Over Analysis in Darapladib Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of potential starting material impurity carry-over in the synthesis of Darapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Control of impurities is a critical aspect of pharmaceutical development, ensuring the safety, efficacy, and quality of the final drug product. This document outlines the synthetic pathway of Darapladib, identifies potential impurities from key starting materials, discusses their potential to carry over into the final active pharmaceutical ingredient (API), and provides a framework for their analytical control.

Introduction to Darapladib and Regulatory Context

Darapladib is a complex heterocyclic molecule that has been investigated for its potential role in treating atherosclerosis. The synthesis of such a molecule involves multiple steps and a variety of chemical reagents and starting materials. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines (e.g., ICH Q3A for impurities in new drug substances) that necessitate a thorough understanding and control of impurities.[1][2][3] This includes impurities that may originate from the starting materials and be carried through the synthetic process.

Darapladib Synthesis and Key Intermediates

The synthesis of Darapladib, as outlined in patent literature, proceeds through the coupling of two key intermediates[4]:

-

Intermediate 1 (I-1): {2-[(4-fluorobenzyl)sulfanyl]-4-oxo-4,5,6,7-tetrahydro-lH-cyclopenta[d]pyrimidin-l-yl}acetic acid

-

Intermediate 2 (I-2): N,N-diethyl-N'-{[4'-(trifluoromethyl)biphenyl-4-yl]methyl}ethane-1,2-diamine

A simplified conceptual synthesis pathway is illustrated below.

Potential Starting Material Impurities and Carry-Over Analysis

A critical aspect of impurity control is the thorough analysis of starting materials and the understanding of how impurities from these materials can carry over into the final drug substance.

Impurities from the Synthesis of Intermediate 1 Precursor

The synthesis of the cyclopenta[d]pyrimidine core of Intermediate 1 is a multi-step process. A potential key starting material for this synthesis is 4-bromobenzaldehyde .

Table 1: Potential Impurities in 4-Bromobenzaldehyde and Carry-Over Assessment

| Potential Impurity | Origin | Potential for Carry-Over | Analytical Control Strategy |

| 4-Bromotoluene | Incomplete oxidation of the starting material.[1] | Low. Differences in physical properties should allow for efficient removal during purification of intermediates. | GC-MS analysis of 4-bromobenzaldehyde raw material. |

| 4-Bromobenzoic acid | Over-oxidation of the aldehyde.[1] | Moderate. If not removed, it could potentially react in subsequent steps or be carried through to the final product. | HPLC analysis of 4-bromobenzaldehyde raw material. Monitor for related acidic impurities in the final API. |

| 4-Bromobenzyl alcohol | Reduction of the aldehyde.[1] | Low. Likely to be removed during purification steps. | HPLC or GC-MS analysis of 4-bromobenzaldehyde raw material. |

Patent literature has noted the formation of a specific impurity at a relative retention time (RRT) of 0.92 during the synthesis of the ethyl ester precursor to Intermediate 1.[4] While the structure of this impurity is not disclosed, its presence highlights the importance of in-process controls to ensure its removal.

Impurities from the Synthesis of Intermediate 2

Intermediate 2 contains a biphenyl moiety, which is often synthesized via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling.

Table 2: Potential Impurities from the Synthesis of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde and Carry-Over Assessment

| Potential Impurity | Origin | Potential for Carry-Over | Analytical Control Strategy |

| 4-Bromobenzaldehyde | Unreacted starting material in Suzuki coupling. | High. Structurally similar to the product, making it difficult to remove by standard purification methods. | HPLC analysis of the intermediate. Set stringent limits in the starting material specification. |

| (4-(Trifluoromethyl)phenyl)boronic acid | Unreacted starting material in Suzuki coupling. | Moderate. Can be challenging to remove completely and may lead to downstream impurities. | HPLC or specialized chromatographic analysis of the intermediate. |

| Homocoupled byproducts | Side reactions during the Suzuki coupling. | Moderate to High. Structurally similar to the desired biphenyl product. | HPLC and LC-MS analysis of the intermediate to identify and quantify these byproducts. |

| Residual Palladium | Carry-over of the palladium catalyst. | High. Can be difficult to remove completely and is strictly regulated (ICH Q3D).[3][5] | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis of the intermediate and final API. |

The other key starting material for Intermediate 2 is N,N-diethylethylenediamine .

Table 3: Potential Impurities in N,N-Diethylethylenediamine and Carry-Over Assessment

| Potential Impurity | Origin | Potential for Carry-Over | Analytical Control Strategy |

| Mono-ethylamine | Incomplete reaction during synthesis. | Low. Significant difference in reactivity and physical properties. | GC-MS analysis of the starting material. |

| Tri- and polyamines | Side reactions during synthesis. | Low to Moderate. May compete in the reductive amination step. | GC-MS analysis of the starting material. |

Experimental Protocols for Impurity Analysis

A robust analytical program is essential for the detection and quantification of potential impurities.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

A stability-indicating HPLC method is the cornerstone of impurity analysis.

-

Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point. Method development may require screening of different column chemistries to achieve optimal separation.

-

Mobile Phase: A gradient elution is typically employed to separate impurities with a wide range of polarities. A common mobile phase system consists of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: Wavelength selection should be optimized to ensure detection of all potential impurities. A DAD allows for the monitoring of multiple wavelengths simultaneously.

-

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) capable of high-resolution mass measurements.

-

Ionization Source: Electrospray ionization (ESI) is commonly used for polar and semi-polar molecules like Darapladib and its potential impurities.

-

Data Acquisition: Full scan MS and tandem MS (MS/MS) experiments are performed to determine the molecular weight and fragmentation patterns of the impurities. This data, in conjunction with knowledge of the synthetic process, allows for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is suitable for the analysis of volatile and semi-volatile impurities, such as residual starting materials and solvents.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Injection: Headspace or direct liquid injection depending on the volatility of the analytes.

-

Data Analysis: Identification of impurities is achieved by comparing their mass spectra to a reference library (e.g., NIST).

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities

ICP-MS is the standard technique for the quantification of trace elemental impurities, such as residual palladium from catalytic reactions.

-

Instrumentation: An ICP-MS system.

-

Sample Preparation: The sample is typically digested in a strong acid mixture to bring the elements into solution.

-

Analysis: The instrument is calibrated with certified reference standards to ensure accurate quantification.

Logical Framework for Impurity Carry-Over Analysis

A systematic approach is necessary to effectively assess and control starting material impurity carry-over.

References

An In-depth Technical Guide to Common Impurities in Pyrimidone-Based Drug Substances

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common impurities associated with pyrimidone-based drug substances. The pyrimidone core is a crucial scaffold in a multitude of pharmaceuticals, and ensuring the purity of these active pharmaceutical ingredients (APIs) is paramount for their safety and efficacy. This document details the origins, formation pathways, and analytical methodologies for the identification and quantification of these impurities. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the subject matter.

Introduction to Impurities in Pyrimidone-Based Drugs

Impurities in drug substances are extraneous chemicals that are not the API itself. They can arise from various stages of the manufacturing process, including synthesis, purification, and storage, or as degradation products.[1][2] For pyrimidone-based drugs, these impurities can be broadly categorized as:

-

Process-Related Impurities: These include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts.[2]

-

Degradation Products: These are formed due to the chemical breakdown of the drug substance over time or under the influence of external factors such as light, heat, moisture, acid, or base.[3]

-

Genotoxic Impurities (GTIs): A critical class of impurities that have the potential to damage DNA, leading to mutations and potentially cancer.[4] Given that many pyrimidone synthesis routes involve reactive intermediates, the control of GTIs is a significant concern.

The identification and control of these impurities are mandated by regulatory bodies worldwide, with guidelines such as those from the International Council for Harmonisation (ICH) setting strict limits on their acceptable levels.[5]

Common Impurities in Selected Pyrimidone-Based Drugs

This section details the common impurities found in several widely used pyrimidone-based antiviral and other therapeutic agents.

Abacavir

Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. Its synthesis and degradation can lead to several impurities.

Table 1: Common Impurities of Abacavir

| Impurity Name/Identifier | Type | Molecular Formula | Molecular Weight | Source/Notes |

| N6-Cyclopropyl-9H-purin-2,6-diamine | Process-Related | C₈H₁₀N₆ | 190.21 | A known process impurity.[6] |

| Abacavir EP Impurity A | Process-Related/Degradation | C₁₄H₁₈N₆O | 286.33 | Enantiomer of Abacavir. |

| Abacavir EP Impurity B | Process-Related | C₁₄H₁₇ClN₆ | 304.78 | Chloro derivative.[1] |

| Abacavir EP Impurity D | Degradation | C₁₄H₁₈N₆O₃ | 319.2 | N-oxide, formed under oxidative stress.[7] |

| (1S,4R)-4-(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol | Process-Related | C₁₀H₁₄ClN₅O | 255.7 | An intermediate in the synthesis.[5] |

| N-(2-amino-4,6-dichloropyrimidin-5-yl) formamide (FADCP) | Process-Related | C₅H₃Cl₂N₅O | 220.02 | Potential genotoxic impurity.[8] |

| 2-Amino-5-Nitroso Pyrimidine-4,6-diol (N NITROSO) | Process-Related | C₄H₄N₄O₃ | 156.1 | Potential genotoxic impurity.[8] |

Forced degradation studies have shown that abacavir is susceptible to degradation under acidic and oxidative conditions.[7]

-

Acidic Degradation: Under acidic conditions, abacavir can degrade to form C₈H₁₀N₆ (N6-Cyclopropyl-9H-purin-2,6-diamine).[2][7]

-

Oxidative Degradation: In the presence of oxidizing agents, abacavir can form N-oxide derivatives such as C₁₄H₁₈N₆O₃ and C₁₁H₁₄N₆O.[2][7]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scribd.com [scribd.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]